9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene
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Overview
Description
9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene is a complex organic compound with the molecular formula C26H38N4 and a molecular weight of 406.61 g/mol This compound is known for its unique structure, which includes an anthracene core substituted with dimethylaminoethyl and methylaminomethyl groups
Mechanism of Action
Target of Action
The primary target of 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene is Zinc ions (Zn2+) . The compound acts as an ionophore, a molecule that can transport particular ions across a lipid membrane in a cell .
Mode of Action
The compound interacts with its target, the Zinc ions, through a process known as chelation . Chelation involves the formation of multiple bonds between a single central metal atom and the chelating agent, in this case, the this compound . This interaction results in enhanced fluorescence .
Result of Action
The primary result of the action of this compound is the enhanced fluorescence with Zinc ions . This property makes it useful in various applications, including the development of Zn2+ ion-selective electrodes .
Preparation Methods
The synthesis of 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene typically involves the reaction of anthracene with dimethylaminoethyl and methylaminomethyl reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Scientific Research Applications
9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene has several scientific research applications:
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent marker in cellular studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a diagnostic tool.
Comparison with Similar Compounds
9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a scintillator in radiation detection.
9,10-Bis(phenylethynyl)anthracene: Used in organic electronics and as a fluorescent dye.
9,10-Dimethylanthracene: Studied for its photophysical properties and applications in photochemistry.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific functional groups that enhance its fluorescence and chelation abilities.
Properties
IUPAC Name |
N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25/h7-14H,15-20H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPZKQPBGVSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359737 |
Source
|
Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106712-13-4 |
Source
|
Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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